molecular formula C18H16N6O B12543449 6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 142808-20-6

6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12543449
CAS No.: 142808-20-6
M. Wt: 332.4 g/mol
InChI Key: ILLUNCRSFRQFLE-UHFFFAOYSA-N
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Description

6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-b][1,2,4]triazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as methanol and reagents like copper (II) acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-b][1,2,4]triazole core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the hydrazinylidene group

Properties

CAS No.

142808-20-6

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(6-ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)diazenyl]phenol

InChI

InChI=1S/C18H16N6O/c1-2-13-16(21-20-14-10-6-7-11-15(14)25)18-19-17(23-24(18)22-13)12-8-4-3-5-9-12/h3-11,22,25H,2H2,1H3

InChI Key

ILLUNCRSFRQFLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC(=NN2N1)C3=CC=CC=C3)N=NC4=CC=CC=C4O

Origin of Product

United States

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